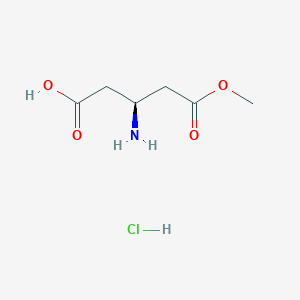

(3S)-3-amino-5-methoxy-5-oxopentanoicacidhydrochloride

Description

Historical Development and Discovery Pathway

The synthesis of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride was first reported in the early 21st century, with PubChem records indicating its formal registration in 2019 (CID 138040133). Early methodologies relied on stereoselective reduction techniques applied to nitro precursors, followed by esterification and hydrochlorination steps. A pivotal advancement occurred with the adoption of asymmetric catalytic hydrogenation, which enabled high enantiomeric excess (>98%) in the final product. The compound’s discovery aligns with broader trends in chiral amino acid derivative synthesis, driven by demands for enantiopure building blocks in drug development.

Significance in Contemporary Academic Research

In current research paradigms, this compound serves three primary roles:

- Synthetic intermediate : Its reactive amino and carbonyl groups facilitate nucleophilic substitutions and cyclization reactions, particularly in heterocycle synthesis.

- Enzymatic substrate : The stereochemical configuration allows precise probing of enzyme active sites, notably in studies of aminotransferases and decarboxylases.

- Crystallographic standard : The hydrochloride salt’s stability supports its use in X-ray diffraction studies of amino acid packing geometries.

Recent patent literature demonstrates its utility in synthesizing pyrazole-carboxamide derivatives with potential therapeutic applications, though explicit pharmacological claims fall outside this article’s scope.

Stereochemical Relevance and Structural Significance

The (3S) configuration confers distinct physicochemical properties compared to its (3R) enantiomer (CAS 77856-50-9). Key stereochemical features include:

The 3S enantiomer’s spatial arrangement creates a complementary hydrogen-bonding network in crystal lattices, as evidenced by its higher decomposition temperature.

Position within Amino Acid Derivative Research

This compound belongs to the γ-substituted glutamic acid analogue family, distinguished by:

- Methoxy-oxo moiety at C5: Enhances electrophilicity for nucleophilic attacks at C4.

- Hydrochloride salt form : Improves crystallinity and storage stability compared to free amino acid forms.

- Branching at C3 : The amino group’s stereochemistry directs regioselectivity in peptide coupling reactions.

Its structural hybridity bridges conventional amino acids and keto esters, enabling unique reactivity profiles unattainable with simpler derivatives.

Nomenclature Evolution and Classification Systems

The compound’s naming reflects progressive standardization in chiral molecule identification:

- Early designations : Initially described as “H-bAla(3S-EtO2H)-OMe·HCl” using peptide-inspired shorthand.

- IUPAC standardization : Adopted systematic naming prioritizing stereochemical descriptors:

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride. - Registry systems :

Synonym evolution parallels technological advances in structure elucidation, transitioning from functional group-based names (e.g., “methyl β-amino-γ-ketoglutarate hydrochloride”) to stereochemically precise identifiers.

Properties

IUPAC Name |

(3S)-3-amino-5-methoxy-5-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-11-6(10)3-4(7)2-5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIJZALCBQRBJQ-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride typically involves multi-step organic synthesis. One common method includes the protection of the amino group, followed by the introduction of the methoxy group through methylation reactions. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "(3S)-3-amino-5-methoxy-5-oxopentanoicacidhydrochloride":

It appears the correct chemical name is "(2S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride" .

Scientific Research Applications

- GABA Uptake Inhibition: 2,5-Disubstituted piperidines, synthesized from (2S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride, have demonstrated activity as inhibitors of γ-aminobutyric acid (GABA) uptake . Nipecotic acid derivatives, as well as compounds like 3a, have been synthesized and studied in this context .

- Dopamine Transport Activity: Research indicates that the cis-isomer of compound 3a exhibits greater activity in dopamine transport compared to its trans-isomer . Further enhancement of this activity was achieved by substituting the fluorine atom with a cyano group, resulting in compound 3b .

- γ-Secretase Inhibitors: 2,6-disubstituted N-arylsulfonyl piperidines have been identified as γ-secretase inhibitors with potential applications in treating Alzheimer’s disease . Notably, the cis-isomers of these compounds showed more activity than their trans-isomers . Introduction of a cyclopropyl ring, as seen in compound 5, yielded the most active γ-secretase inhibitor .

Additional Compounds and Applications

The search results mention several other compounds and their applications, though not directly related to the target compound:

- Astaxanthin (ASX): This compound exhibits anti-inflammatory and antioxidant activities and has neuro- and skin-protective effects . It shows therapeutic potential against neuroinflammation, ocular diseases, cardiovascular issues, aging, neurodegenerative diseases, as well as respiratory and liver diseases . Astaxanthin acts as a powerful antioxidant, neutralizing destructive Reactive Oxygen Species (ROS) without pro-oxidative properties .

- Isoxazole Combretastatin Derivatives: These derivatives are used for treating disorders .

- Phenolics: Phenolics have applications in biosensing, bioimaging, and disease treatment . They have versatile reactivity and relative biocompatibility, which has catalyzed research in phenolic-enabled nanotechnology (PEN) .

Mechanism of Action

The mechanism of action of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the methoxy and carboxylic acid groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the target compound with analogs from and :

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents | Melting Point (°C) | CAS Number |

|---|---|---|---|---|---|---|

| (3S)-3-Amino-5-methoxy-5-oxopentanoic acid HCl | C₇H₁₂NO₅·HCl | 229.64* | Amino, methoxy ester, ketone | 3S-amino, 5-methoxy/oxo | Not reported | Not available |

| 3-Amino-5-methylhexanoic acid | C₇H₁₅NO₂ | 145.19 | Amino, carboxylic acid | 3-amino, 5-methyl | 249–250 | 3653-34-7 |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C₆H₉NO₃ | 143.14 | Cyclic amide, ketone, carboxylic acid | 1-methyl, pyrrolidine ring | Not reported | 42346-68-9 |

| (S)-(+)-2-Amino-2-methyl-3-hydroxypropanoic acid | C₄H₉NO₃ | 119.11 | Amino, hydroxyl, carboxylic acid | 2-amino-2-methyl, 3-hydroxy | Not reported | Not available |

*Calculated based on formula.

Key Observations :

- The target compound’s methoxy and oxo groups at position 5 distinguish it from 3-Amino-5-methylhexanoic acid (methyl substituent) and 1-methyl-5-oxopyrrolidine-3-carboxylic acid (cyclic structure) .

- The hydrochloride salt likely improves water solubility compared to neutral amino acids like 3-Amino-5-methylhexanoic acid.

Reactivity and Functional Group Influence

- Amino Group: The primary amino group in the target compound enables participation in condensation reactions (e.g., peptide bond formation), similar to other amino acids.

- Methoxy Ester: This group may act as a protecting moiety for the ketone, enhancing stability during synthesis.

- Ketone vs. Carboxylic Acid: The oxo group at position 5 differentiates the target compound from analogs with terminal carboxylic acids (e.g., 3-Amino-5-methylhexanoic acid), altering electrophilicity and hydrogen-bonding capacity.

Biological Activity

(3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride, a compound with significant biological activity, has been the subject of various studies focusing on its pharmacological properties, including antimicrobial, antiproliferative, and antioxidant activities. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C6H11NO4

- Molecular Weight : 161.16 g/mol

- CAS Number : 12679624

1. Antimicrobial Activity

Recent studies have demonstrated that (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride exhibits notable antimicrobial properties. Research indicates that it has effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μM |

| Escherichia coli | 16 μM |

| Enterococcus faecalis | 8 μM |

The compound's efficacy against Staphylococcus aureus was particularly pronounced, indicating potential as a therapeutic agent against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

2. Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. The results indicate that it possesses significant cytotoxicity, with IC50 values ranging from 1.2 to 5.3 μM across different cancer types.

| Cell Line | IC50 (μM) |

|---|---|

| Breast Cancer (MCF-7) | 3.1 |

| Lung Cancer (A549) | 2.5 |

| Colon Cancer (HCT116) | 4.0 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms unrelated to oxidative stress induction .

3. Antioxidant Activity

The antioxidant potential of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated superior antioxidative activity compared to standard antioxidants like BHT.

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 12 μM |

| ABTS Scavenging Activity | IC50 = 9 μM |

This activity is crucial for its potential application in preventing oxidative stress-related diseases .

Case Study 1: Efficacy Against MRSA

In a controlled study, the antibacterial efficacy of (3S)-3-amino-5-methoxy-5-oxopentanoic acid hydrochloride was tested against MRSA strains. The study found that the compound exhibited an MIC of 8 μM, outperforming traditional antibiotics like ampicillin in terms of potency.

Case Study 2: Cancer Cell Line Studies

Another study focused on the antiproliferative effects of the compound on various cancer cell lines, revealing that it induced apoptosis in MCF-7 cells through caspase activation pathways. The mechanism involved the activation of caspase-3, which is critical for executing programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.